

# A Comparative Guide to Infigratinib and Pemigatinib in FGFR2-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Infigratinib-d3 |           |
| Cat. No.:            | B12377363       | Get Quote |

This guide provides a detailed comparison of infigratinib and pemigatinib, two tyrosine kinase inhibitors (TKIs) targeting fibroblast growth factor receptor (FGFR) alterations, for researchers, scientists, and drug development professionals. The focus is on their application in malignancies driven by FGFR2 fusions or rearrangements, particularly cholangiocarcinoma.

## **Mechanism of Action and Pharmacokinetics**

Both infigratinib and pemigatinib are potent and selective inhibitors of the FGFR family of receptor tyrosine kinases.[1][2] In various cancers, including approximately 10-16% of intrahepatic cholangiocarcinomas, genetic alterations such as gene fusions involving FGFR2 lead to the constitutive activation of the receptor.[3][4] This aberrant signaling drives tumor cell proliferation and survival through downstream pathways like the RAS-MAPK and PI3K-AKT pathways.[5][6]

Infigratinib and pemigatinib function by binding to the ATP-binding pocket of the FGFR kinase domain, which blocks the receptor's kinase activity and inhibits downstream signaling.[3][5] This targeted inhibition effectively curtails the oncogenic signals driving tumor growth.[1][2]

Table 1: Mechanism of Action and Pharmacokinetic Properties



| Feature        | Infigratinib                                                           | Pemigatinib                                                             |
|----------------|------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Target(s)      | Selective inhibitor of FGFR1, FGFR2, and FGFR3.[7]                     | Selective inhibitor of FGFR1, FGFR2, and FGFR3.[2][5]                   |
| Binding        | Reversible, ATP-competitive inhibitor.[1][8]                           | Reversible, ATP-competitive inhibitor.[9]                               |
| Administration | Oral, 125 mg once daily for 21 days, followed by 7 days off.  [10][11] | Oral, 13.5 mg once daily for 14 days, followed by 7 days off.  [12][13] |
| Metabolism     | Primarily metabolized by CYP3A4.[10]                                   | Primarily metabolized by CYP3A4.                                        |

# **FGFR2** Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical FGFR2 signaling pathway and the point of intervention for inhibitors like infigratinib and pemigatinib.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Infigratinib used for? [synapse.patsnap.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 6. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]
- 7. Infigratinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Infigratinib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma | FDA [fda.gov]
- 12. Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement | Value-Based Cancer Care [valuebasedcancer.com]



- 13. FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion | FDA [fda.gov]
- To cite this document: BenchChem. [A Comparative Guide to Infigratinib and Pemigatinib in FGFR2-Driven Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#infigratinib-vs-pemigatinib-in-fgfr2-driven-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com